molecular formula C10H14N2O6S B12599676 N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide CAS No. 886448-27-7

N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B12599676
CAS No.: 886448-27-7
M. Wt: 290.30 g/mol
InChI Key: AXSOURPFBODNMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide is an organic compound with a complex structure that includes a nitro group, a sulfonamide group, and a hydroxyethoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the reaction of 4-nitrobenzenesulfonyl chloride with 2-(2-hydroxyethoxy)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and reduce costs. This often involves using more efficient solvents and catalysts, as well as continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Hydrolysis: The hydroxyethoxyethyl chain can be cleaved under acidic or basic conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.

    Medicine: Explored for its antimicrobial properties, as sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants

Mechanism of Action

The mechanism of action of N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

886448-27-7

Molecular Formula

C10H14N2O6S

Molecular Weight

290.30 g/mol

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C10H14N2O6S/c13-6-8-18-7-5-11-19(16,17)10-3-1-9(2-4-10)12(14)15/h1-4,11,13H,5-8H2

InChI Key

AXSOURPFBODNMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.